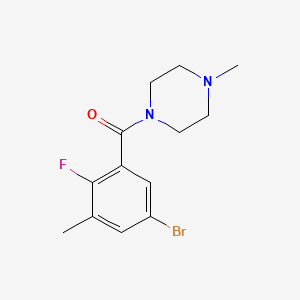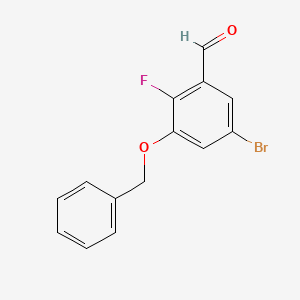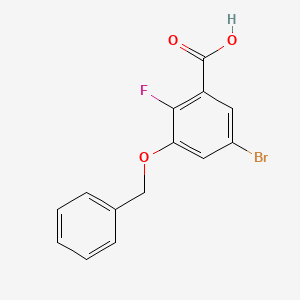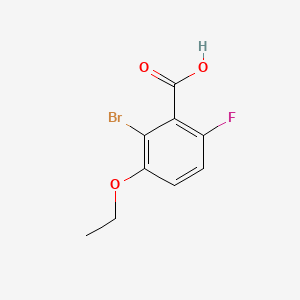
(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16BrFN2O . It’s important to note that while there is limited information available specifically for this compound, there are related compounds that have been studied in more detail .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine (Br), a fluorine (F), a nitrogen (N), and an oxygen (O) atom, along with carbon © and hydrogen (H) atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
5-B2F3MP4MP1M has been studied for its potential applications in drug design and chemical catalysis. It has been found to be effective in the synthesis of certain pharmaceutical compounds, as well as in the synthesis of certain organic compounds. In addition, it has been studied for its potential use in drug design, as it has been found to have certain biological activities that could be useful for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-B2F3MP4MP1M is not yet fully understood. However, it is believed that the bromine and fluorine atoms in the compound interact with certain molecules in the body, resulting in a variety of biochemical and physiological effects. For example, it has been found to be an inhibitor of certain enzymes, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
5-B2F3MP4MP1M has been found to have a variety of biochemical and physiological effects. For example, it has been found to be an inhibitor of certain enzymes, which could be useful in the development of new drugs. In addition, it has been found to have anti-inflammatory and anti-cancer properties, as well as to have an effect on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 5-B2F3MP4MP1M in lab experiments include its low toxicity, its ability to act as a catalyst in certain chemical reactions, and its potential for use in drug design. However, there are some limitations to its use in lab experiments, such as its high cost and the fact that it is difficult to synthesize in large quantities.
Future Directions
There are a number of potential future directions for 5-B2F3MP4MP1M. For example, it could be further studied for its potential use in drug design, as well as for its ability to act as a catalyst in certain chemical reactions. In addition, it could be studied for its potential applications in materials science, as well as its potential effects on the immune system. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and organic compounds.
Synthesis Methods
5-B2F3MP4MP1M can be synthesized in a two-step process. The first step involves the reaction of 5-bromo-2-fluoro-3-methylphenyl bromide with 4-methylpiperazine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound, 5-B2F3MP4MP1M, as well as by-products such as water and sodium bromide. The second step involves the removal of the excess bromide ion using a strong acid such as hydrochloric acid. This reaction yields the desired compound and by-products such as water and sodium chloride.
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c1-9-7-10(14)8-11(12(9)15)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZRCYBPOXKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














